3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
3-Bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzamide group, and a thiazolo[5,4-c]pyridine moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
Related compounds such asN-Methylbenzamide have been reported to be potent inhibitors of PDE10A (phosphodiesterase) , which is abundant only in brain tissue . This suggests that the compound might have similar targets.
Biochemical Pathways
Related compounds have been found to inhibit enzymes likecollagen prolyl-4-hydroxylase , suggesting that this compound might also affect similar pathways.
Result of Action
Related compounds have shownanti-inflammatory and analgesic activities , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the core thiazolo[5,4-c]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-5-methylpyridine and thiosemicarbazide. Subsequent bromination and amidation steps are then employed to introduce the bromo and benzamide functionalities, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Bromates, bromides, and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Amides, esters, and other substituted benzamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives can be explored for biological activity, such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
3-Chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
3-Iodo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
3-Bromo-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Uniqueness: 3-Bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride stands out due to the presence of the methyl group on the thiazolo[5,4-c]pyridine ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments are expected to unlock its full potential.
Properties
IUPAC Name |
3-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS.ClH/c1-18-6-5-11-12(8-18)20-14(16-11)17-13(19)9-3-2-4-10(15)7-9;/h2-4,7H,5-6,8H2,1H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCHZULDBZXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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